molecular formula C21H21N5O3S B12164139 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide

Cat. No.: B12164139
M. Wt: 423.5 g/mol
InChI Key: FKZOPQOTIOWUBD-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, a naphthalen-1-yl substituent on the sulfonamide nitrogen, and a 1-(propan-2-yl)-1H-tetrazol-5-yl group at the 5-position of the benzene ring. Its structure combines aromatic, heterocyclic, and sulfonamide moieties, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-methoxy-N-naphthalen-1-yl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C21H21N5O3S/c1-14(2)26-21(22-24-25-26)16-11-12-19(29-3)20(13-16)30(27,28)23-18-10-6-8-15-7-4-5-9-17(15)18/h4-14,23H,1-3H3

InChI Key

FKZOPQOTIOWUBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene and benzenesulfonamide precursors. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methoxy group and an amine group.

    Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an azide and a nitrile.

    Coupling Reaction: The naphthalene derivative is coupled with the tetrazole ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and benzenesulfonamide rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a sulfonamide backbone , naphthalene system , and isopropyl-substituted tetrazole . Below is a comparison with analogs from the evidence:

Table 1: Structural and Molecular Comparisons
Compound ID/Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C23H22N5O3S* ~444.5* 2-methoxy, N-naphthalen-1-yl, 5-(1-isopropyl-tetrazole) N/A
J034-1715 C18H21N5O 323.4 N-methyl, 2-methoxy, 5-(1-(4-methylphenyl)-tetrazole)
D374-0058 C17H17N5O2 323.35 2-methoxy, N-{2-[1-(4-methylphenyl)-tetrazol-5-yl]propan-2-yl}
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole C8H7N5O2 205.17 5-(2-methyl-5-nitrophenyl), unsubstituted tetrazole
2-(Naphthalen-1-yl)-5-(oxetan-3-ylamino)oxazole-4-carbonitrile TFA (30) C19H15N3O·C2HF3O2 ~393.35 Naphthalen-1-yl, oxazole, oxetane-3-ylamino

Note: The target compound’s molecular formula and weight are inferred from its structure, as explicit data are unavailable in the evidence.

Functional Group Analysis

Tetrazole vs. Oxazole
  • The target’s tetrazole ring (a nitrogen-rich heterocycle) contrasts with oxazole-based analogs (e.g., compounds 28–30 in ). Tetrazoles are known for metabolic stability and metal-coordination capabilities, making them advantageous in drug design compared to oxazoles, which are more prone to hydrolysis .
Sulfonamide Backbone
  • The sulfonamide group in the target is absent in compounds 28–30 () and J034-1715 ().
Naphthalene Substituent
  • The naphthalen-1-yl group is shared with compound 30 (). Naphthalene’s planar aromatic system may improve π-π stacking interactions in biological targets, but its bulkiness could affect bioavailability compared to smaller substituents like phenyl (J034-1715) .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Lipophilicity : The target’s higher molecular weight (~444.5 vs. ~323 in compounds) may reduce cell permeability but improve target engagement in extracellular enzymes.
  • Tetrazole Substitution: The 1-isopropyl group on the tetrazole (vs.

Biological Activity

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a naphthalene ring, a tetrazole moiety, and a sulfonamide group, which may contribute to its diverse biological effects.

The molecular formula of this compound is C21H21N5O3SC_{21}H_{21}N_{5}O_{3}S with a molecular weight of 423.5 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC21H21N5O3S
Molecular Weight423.5 g/mol
IUPAC Name2-methoxy-N-naphthalen-1-yl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide
InChI KeyFKZOPQOTIOWUBD-UHFFFAOYSA-N

The biological activity of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide is attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis and cell cycle arrest.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole and naphthalene structures exhibit significant anticancer activity. For instance, a study highlighted that derivatives similar to 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide showed promising results against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical)0.19 ± 0.04
A549 (Lung)0.23 ± 0.05
MCF-7 (Breast)0.42 ± 0.07

These findings suggest that the compound may inhibit tubulin polymerization, a critical process in cancer cell division, leading to cell cycle arrest and subsequent apoptosis through caspase activation .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary data suggest that it may possess activity against various bacterial strains, although specific IC50 values and mechanisms remain under investigation.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Naphthalene Derivatives : A research study demonstrated that naphthalene derivatives with sulfonamide groups exhibited enhanced cytotoxicity against cancer cells compared to their non-sulfonamide counterparts. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between these compounds and tubulin .
  • Tetrazole Hybrid Compounds : Another investigation focused on tetrazole hybrids, revealing that modifications in their structure could significantly alter their biological activity, particularly in terms of anticancer efficacy and selectivity towards cancerous versus normal cells .

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